molecular formula C8H9BClFO3 B591648 (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid CAS No. 909122-50-5

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Cat. No. B591648
Key on ui cas rn: 909122-50-5
M. Wt: 218.415
InChI Key: BSNGRABEOSVUSC-UHFFFAOYSA-N
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Patent
US07695777B2

Procedure details

4.79 g of well dried magnesium and 50 mL of THF were placed in a reactor under nitrogen atmosphere, and heated to 50° C. 50.0 g of the compound (1) dissolved in 200 mL of THF was added dropwise thereto at a temperature range of from 43 to 48° C. over 60 minutes, followed by stirring for 60 minutes. The reaction mixture was cooled to 25° C. Thereafter, the resulting reaction mixture was added dropwise to a solution of 24.6 g of trimethyl borate and 100 mL of THF having been cooled to −50° C. in a nitrogen atmosphere at a temperature range of from −60 to −40° C. over 60 minutes. The reaction mixture was warmed to 0° C. and then put in 400 mL of 3N hydrochloric acid at 0° C. 700 mL of ethyl acetate was added to and mixed with the resulting solution, and separated into an organic layer and an aqueous layer by standing still, so as to attain extraction to the organic layer. The resulting organic layer was fractionated and washed with a saturated sodium bicarbonate aqueous solution and water, followed by drying over anhydrous magnesium sulfate. Thereafter, the solvent was removed by distillation under reduced pressure to obtain a residue. The residue was recrystallized from heptane. The recrystallization operation was again repeated to obtain 35.9 g of 3-chloro-4-ethoxy-2-fluorophenylboronic acid (12). The resulting compound (12) was a pale yellow solid matter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
700 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:10][CH3:11])=[C:5]([Cl:12])[C:4]=1[F:13].[B:14](OC)([O:17]C)[O:15]C.C(OCC)(=O)C>C1COCC1.Cl>[Cl:12][C:5]1[C:4]([F:13])=[C:3]([B:14]([OH:17])[OH:15])[CH:8]=[CH:7][C:6]=1[O:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)OCC)Cl)F
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
24.6 g
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
by stirring for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C
CUSTOM
Type
CUSTOM
Details
Thereafter, the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
been cooled to −50° C. in a nitrogen atmosphere at a temperature range of from −60 to −40° C. over 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 0° C.
ADDITION
Type
ADDITION
Details
mixed with the resulting solution
CUSTOM
Type
CUSTOM
Details
separated into an organic layer
EXTRACTION
Type
EXTRACTION
Details
extraction to the organic layer
WASH
Type
WASH
Details
washed with a saturated sodium bicarbonate aqueous solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from heptane

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
ClC=1C(=C(C=CC1OCC)B(O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 35.9 g
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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